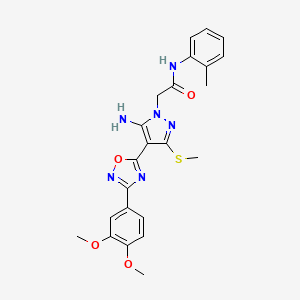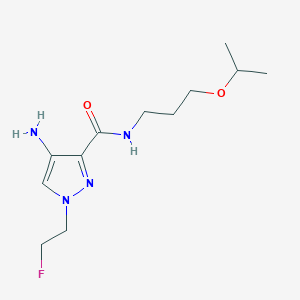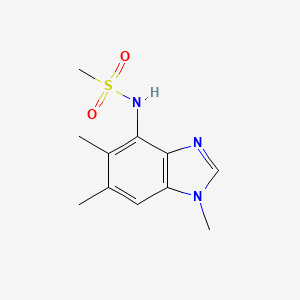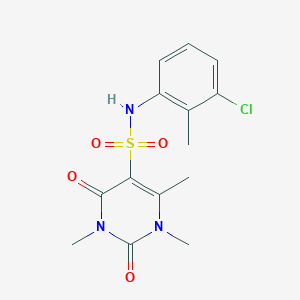![molecular formula C20H20N2O2 B2420565 (2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile CAS No. 1025129-86-5](/img/structure/B2420565.png)
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile, also known as 4-PAM or 4-PAM-CN, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and has a melting point of approximately 150°C. 4-PAM is a derivative of aniline and is used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. It is also used as a reagent in the synthesis of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Catalytic and Structural Properties of Zinc Complexes
Zinc complexes derived from pivaloyl-cyanoxime exhibit notable catalytic and structural properties. In a study by Opalade et al. (2017), two complexes, [Zn(PiCO){H(PiCO)2}(H2O)] and tetranuclear Zn complex [Zn4(μ3-OH)2(PiCO)6 (H2O)4], were synthesized and thoroughly characterized. The structural flexibility and multidentate nature of pivaloyl-cyanoxime allow these complexes to serve as structural models for naturally occurring Zn-containing enzymes. Additionally, one of the complexes demonstrated efficient catalytic performance in the transesterification of various esters under mild conditions, marking it as a potential candidate for green catalysis applications (Opalade et al., 2017).
Anticancer Properties of Organotin(IV) Complexes
Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, revealing their potential as anticancer drugs. These complexes, characterized by various spectroscopic techniques, exhibited notable cytotoxicity against several human tumor cell lines. The most cytotoxic triphenyltin(IV) compound demonstrated higher efficacy than conventional drugs like doxorubicin, cisplatin, and etoposide, suggesting their significant potential in cancer treatment (Baul et al., 2009).
Chemical Synthesis and Applications
In the field of chemical synthesis, various studies explore the utility and structural intricacies of compounds with similar structural motifs. For instance, the synthesis of dimethylbutatrienone through specific pyrolysis methods opens avenues for producing intricate chemical structures with potential applications in various industries (Brown et al., 1991). Additionally, the formation of unexpected inclusion complexes, such as the one involving metal-free phthalocyanine and oxalic acid, sheds light on the fascinating intermolecular interactions and crystal structures that can arise during chemical reactions (Liu et al., 2002).
Eigenschaften
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXLLBIJMLQECV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)



![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)